molecular formula C10H13F7O B14646198 2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol CAS No. 52450-55-2

2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol

Cat. No.: B14646198
CAS No.: 52450-55-2
M. Wt: 282.20 g/mol
InChI Key: RYMFLNQDHZXPER-UHFFFAOYSA-N
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Description

2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol is a fluorinated organic compound It is characterized by the presence of a heptafluoropropyl group and a methylcyclohexanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol typically involves the reaction of 5-methylcyclohexanone with heptafluoropropane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the heptafluoropropyl group to the cyclohexanone ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexanone.

    Reduction: Formation of 2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The fluorinated group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activities and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but different structural features.

    1,1,1,2,3,3,3-Heptafluoropropane: A gaseous halocarbon used in fire suppression systems.

Uniqueness

2-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol is unique due to its combination of a heptafluoropropyl group and a methylcyclohexanol structure. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

52450-55-2

Molecular Formula

C10H13F7O

Molecular Weight

282.20 g/mol

IUPAC Name

2-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-5-methylcyclohexan-1-ol

InChI

InChI=1S/C10H13F7O/c1-5-2-3-6(7(18)4-5)8(11,9(12,13)14)10(15,16)17/h5-7,18H,2-4H2,1H3

InChI Key

RYMFLNQDHZXPER-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)O)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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